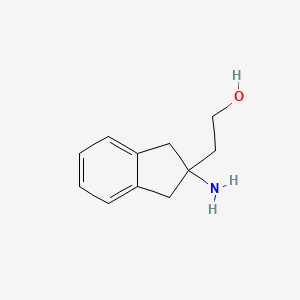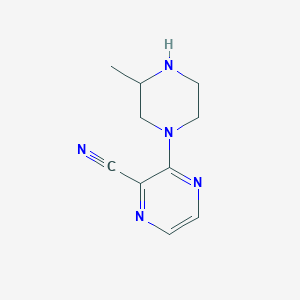
3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is an organic compound with the molecular formula C10H14N5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of 3-chloropyrazine-2-carbonitrile with 3-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Various nucleophiles, solvents like DMF or acetonitrile, and bases like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce pyrazine-2-methanol derivatives .
Scientific Research Applications
3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile
- 3-(3-Ethylpiperazin-1-yl)pyrazine-2-carbonitrile
- 3-(3-Methylpiperidin-1-yl)pyrazine-2-carbonitrile
Uniqueness
3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13N5 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(3-methylpiperazin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H13N5/c1-8-7-15(5-4-12-8)10-9(6-11)13-2-3-14-10/h2-3,8,12H,4-5,7H2,1H3 |
InChI Key |
YCSUVCBLDUSNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CN=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


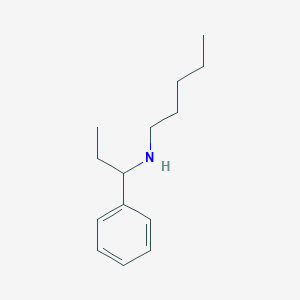
![(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13287258.png)
![2-{[(2,3-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13287267.png)
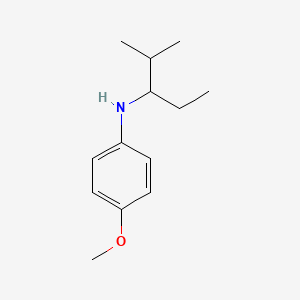

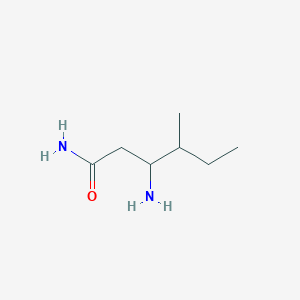


![2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one](/img/structure/B13287306.png)
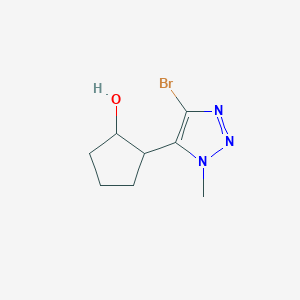
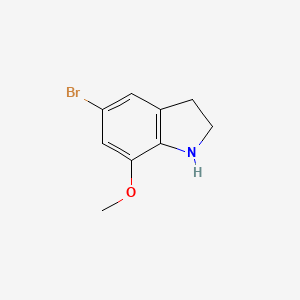
![2-[3-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B13287347.png)

